Phorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.92e-04 M

Soluble in most organic solvents such as acetone.

Miscible with xylene, carbon tetrachloride, dioxane, methyl cellosolve, dibutyl phthalate, vegetable oils

In water, 50 mg/l @ 25 °C

Solubility in water: none

0.005%

Synonyms

Canonical SMILES

Extraction and Detection of Phorate in Plasma Samples

Scientific Field: Green Processing and Synthesis

Summary of Application: Phorate, a highly toxic organophosphorus pesticide, poses significant risks due to its efficiency, versatility, and affordability.

Methods of Application: In this study, core-shell phorate aptamer-functionalized magnetic nanoparticles were synthesized using solvothermal and self-assembly techniques.

Results or Outcomes: Under optimal conditions, quantitation of phorate within a range of 2–700 ng·mL −1 was achieved using gas chromatography-mass spectrometry. The detection limit ( S / N = 3) was 0.46 ng·mL −1, and the intraday and interday relative standard deviation were 3.4% and 4.1%, respectively. The material exhibited excellent specificity, an enrichment capacity (EF = 416), and reusability (≥15).

Effect of Phorate on the Development of Hyperglycaemia in Mouse and Resistance Genes in Intestinal Microbiota

Scientific Field: Antibiotics

Summary of Application: Phorate is a systemic, broad-spectrum organophosphorus insecticide.

Results or Outcomes: It was found that 0.005 and 0.5 mg/kg of phorate induced obvious hyperglycaemia in the high-fat-diet-fed mice. Exposure to phorate markedly reduced the abundance of Akkermansia muciniphila in the mouse intestine.

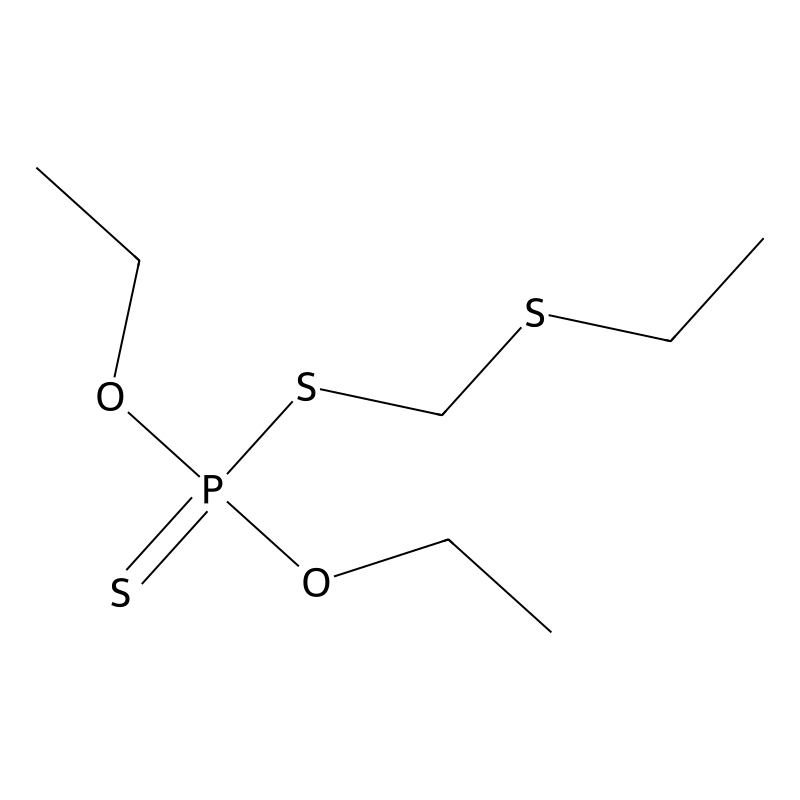

Phorate is a highly toxic organophosphate compound, primarily used as an insecticide and acaricide. Its chemical formula is C₇H₁₇O₂PS₃, with the IUPAC name being O,O-diethyl {[(ethylsulfanyl)methyl]sulfanyl}phosphonothioate. This pale yellow liquid is poorly soluble in water but readily dissolves in organic solvents. Phorate acts by inhibiting cholinesterases, enzymes crucial for nerve impulse transmission, making it effective against a variety of pests, including insects, mites, and nematodes .

- Hydrolysis: In acidic or basic conditions, phorate can hydrolyze, forming less toxic metabolites .

- Oxidation: The compound is activated to an oxon form by cytochrome P450 enzymes, which then inhibits acetylcholinesterase .

- Reactions with Glutathione: Phorate can react with glutathione, leading to detoxification pathways that produce less harmful products .

Phorate's primary biological activity stems from its role as a cholinesterase inhibitor. By blocking the action of acetylcholinesterase, it disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in excessive stimulation of muscles and glands, causing symptoms such as salivation, muscle spasms, and potentially death due to respiratory failure at high doses .

Toxicity

The oral LD₅₀ values indicate high toxicity: approximately 1.1–3.2 mg/kg for rats and 3.5–6.5 mg/kg for mice . Chronic exposure can lead to cognitive impairments and other neurological symptoms in humans.

Phorate is primarily applied in agriculture for pest control:

- Crops: It is effective against sucking and chewing insects on crops such as corn, cotton, and coffee.

- Soil Treatment: Phorate is particularly useful for controlling soil-dwelling nematodes due to its systemic action; it is absorbed by plant roots and translocated to aerial parts .

Research indicates that phorate interacts significantly with various biological systems:

- Enzymatic Interactions: It inhibits both acetylcholinesterase and butyrylcholinesterase enzymes, affecting nerve function across different species .

- Metabolic Pathways: The metabolism of phorate involves oxidative processes that can lead to the formation of both toxic and non-toxic metabolites depending on the enzymatic activity present in different organisms .

Phorate shares similarities with other organophosphate compounds but stands out due to its specific chemical structure and mode of action. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Malathion | C₁₈H₂₄O₃PS | Less toxic than phorate; used widely in public health. |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | Broad-spectrum insecticide; banned in many areas due to toxicity concerns. |

| Diazinon | C₁₂H₁₅N₂O₃PS | Effective against a variety of pests; less persistent in soil compared to phorate. |

Phorate's unique toxicity profile makes it one of the most dangerous pesticides available, necessitating strict regulations on its use . Its systemic properties allow it to be particularly effective against root-feeding pests but also raise concerns regarding environmental persistence and human health risks.

Phorate undergoes extensive hydrolytic degradation in aquatic environments through multiple mechanistic pathways that are highly dependent on pH, temperature, and the presence of catalytic surfaces. The hydrolysis of phorate has been comprehensively studied under simulated environmental conditions, revealing complex degradation mechanisms that produce various toxic and non-toxic products [1] [2] [3].

pH-Dependent Hydrolysis Kinetics

The hydrolytic degradation of phorate exhibits significant pH dependency, with observed homogeneous hydrolysis rate constants varying substantially across different pH values. Under controlled laboratory conditions at 25°C, phorate demonstrates pseudo-first-order kinetics with rate constants of 3.71 × 10⁻⁶ s⁻¹ at pH 5.7 and 3.15 × 10⁻⁶ s⁻¹ at pH 8.5, corresponding to half-lives of 52 and 61 hours, respectively [1] [2]. The calculated kinetic parameters reveal that acid-catalyzed pathways are particularly significant for phorate, with rate constants ka = 2.67 × 10⁻² M⁻¹s⁻¹, kb = 1.45 × 10⁻² M⁻¹s⁻¹, and kN = 3.19 × 10⁻⁶ s⁻¹ [1].

Research demonstrates that phorate hydrolysis accelerates dramatically under alkaline conditions, with half-lives as short as 2 hours at pH 8 and 70°C [4]. The degradation becomes particularly rapid in basic environments with high salinity, where both malathion and phorate are hydrolyzed significantly faster compared to neutral and acidic environments [5] [6]. This pH-dependent behavior reflects the susceptibility of the phosphorothioate ester bonds to nucleophilic attack by hydroxide ions.

Mechanistic Pathways and Product Formation

The hydrolytic degradation of phorate proceeds through two distinct mechanistic pathways that result in the formation of unusual degradation products. The primary pathway involves nucleophilic attack at the thioacetal carbon atom between the two sulfur atoms, leading to the formation of formaldehyde and diethyl disulfide as major products [1] [7] [8]. This mechanism is particularly significant because the thioacetal carbon is highly reactive due to the presence of neighboring sulfur atoms.

A novel intramolecular mechanism has been identified for phorate hydrolysis, involving nucleophilic attack through a six-membered ring transition state. Phosphorus-31 nuclear magnetic resonance spectroscopy studies reveal that diethyl dithiophosphate emerges as the dominant phosphorus-containing product during hydrolysis [3]. The formation of this intermediate suggests a complex rearrangement process that differs from conventional organophosphate hydrolysis mechanisms.

Recent investigations have uncovered additional degradation pathways that lead to the formation of triethyl thiophosphate through four distinct routes: oxidation to phoratoxon followed by intramolecular nucleophilic hydrolysis, reaction of diethyl thiophosphate with ethanol, reaction between diethyl chlorothiophosphate and ethyl thiol, and oxidation of diethyl chlorothiophosphate [9] [10] [11].

Environmental Factors Affecting Hydrolysis

The presence of metal oxides commonly found in natural aquatic systems, including aluminum hydroxide, hematite, goethite, and ferrihydrite, does not exhibit statistically significant catalytic effects on phorate hydrolysis [1] [2]. However, the formation of hydrogen sulfide during hydrolysis is qualitatively confirmed through electrode measurements, indicating the complexity of the degradation process in natural waters.

Temperature significantly influences hydrolysis rates, with activation parameters determined for the temperature range of 25-50°C. The thermodynamic parameters calculated from hydrolysis studies at different temperatures provide insights into the energy requirements for bond breaking and product formation [3]. Additionally, the presence of dissolved oxygen affects product distribution, with oxidation by dissolved oxygen serving as a major sink for formaldehyde produced during hydrolysis [1].

| pH | Rate Constant (s⁻¹) | Half-life (hours) | Temperature (°C) | Reference |

|---|---|---|---|---|

| 5.70 | 3.71 × 10⁻⁶ | 52 | 25 | Hong & Pehkonen (1998) |

| 8.50 | 3.15 × 10⁻⁶ | 61 | 25 | Hong & Pehkonen (1998) |

| 9.40 | Not specified | Not specified | 25 | Hong & Pehkonen (1998) |

| 10.25 | Not specified | Not specified | 25 | Hong & Pehkonen (1998) |

Soil-Water Partitioning Coefficients and Mobility

The environmental mobility of phorate is governed by its partitioning behavior between soil and water phases, which is quantified through various distribution coefficients that reflect the compound's physicochemical properties and interactions with soil components. Understanding these partitioning relationships is crucial for predicting the potential for groundwater contamination and surface water transport [12] [13] [14].

Octanol-Water Partition Coefficient and Lipophilicity

Phorate exhibits moderate to high lipophilicity, with reported logarithmic octanol-water partition coefficients ranging from 2.92 to 4.26 [15] [4]. This relatively high log Kow value indicates that phorate has a strong affinity for organic phases compared to aqueous phases, suggesting potential for bioaccumulation and sorption to organic matter in soils and sediments. The variability in reported values likely reflects differences in experimental conditions and analytical methods used for determination.

The octanol-water partition coefficient serves as a fundamental parameter for predicting environmental fate, as it correlates with soil organic carbon sorption coefficients and bioconcentration factors. For phorate, the log Kow values place it in the category of compounds with moderate potential for environmental mobility, balancing between water solubility and organic matter affinity [13] [14].

Soil Sorption and Distribution Coefficients

Phorate demonstrates moderate sorption to soils, with distribution coefficients (Kd) ranging from 1.5 to 3.5 L/kg in soils with low organic matter content [14] [16]. This moderate sorption capacity indicates that phorate has intermediate mobility in soil systems, neither being highly mobile like some polar pesticides nor strongly bound like highly hydrophobic compounds.

The organic carbon-normalized sorption coefficient (Koc) for phorate varies considerably across different soil types, with reported values ranging from 232 to 1660 L/kg [17] [13] [18]. Measured Koc values in specific studies include ranges of 232-558 L/kg for certain soil types [18]. This variability in Koc values reflects the influence of soil properties such as organic matter content, clay mineralogy, and pH on sorption behavior.

Experimental studies using Vertisol soils have demonstrated that phorate adsorption follows both Freundlich and Langmuir adsorption isotherms, with equilibrium established within 8 hours [17]. The adsorption mechanism involves hydrogen bonding between carboxylic acid groups in humic substances and electrophilic hydrogen atoms in phorate, as well as interactions between the phosphorus-oxygen groups and humic acid components [17].

Influence of Soil Properties on Mobility

The mobility of phorate in soil systems is significantly influenced by soil organic matter content, with higher organic carbon levels generally resulting in reduced mobility due to increased sorption [12] [19]. Studies have shown that phorate interacts with soil particles and becomes easily adsorbed to soil surfaces, which can make it unavailable for natural degradation processes and enhance persistence [19].

Research examining phorate behavior in different soil types reveals that mobility is highest in sandy soils with low organic matter content and lowest in soils with high clay and organic matter content [20] [21]. Field studies have demonstrated that phorate can migrate to depths of 6 inches in loamy sand and sandy loam soils under normal conditions, but metabolites can reach depths of 12-18 inches in some field scenarios [22] [23].

The leaching potential and mobility of phorate are dependent on the sorption capability of soils, with the sorption process being evaluated through distribution coefficients that vary with soil composition [12]. Under certain environmental conditions, particularly in areas with poorly draining soils, shallow groundwater, or tile drainage systems, phorate may have higher potential for movement to surface and groundwater [24].

| Parameter | Value | Soil Type/Conditions | Mobility Classification | Reference |

|---|---|---|---|---|

| Octanol-water partition coefficient (log Kow) | 2.92 - 4.26 | Various | Moderate to high | Health Canada (1990) |

| Distribution coefficient (Kd) | 1.5 - 3.5 L/kg | Low organic matter soils | Moderate | USEPA (1996) |

| Organic carbon sorption coefficient (Koc) | 232 - 1660 L/kg | Various soil types | Slightly mobile to mobile | Various studies |

| Vapor pressure at 20°C | 0.11 - 0.85 Pa | Standard conditions | High volatility | Health Canada (1990) |

| Water solubility at 25°C | 50 mg/L | Standard conditions | Moderately soluble | Health Canada (1990) |

Persistence of Sulfoxide and Sulfone Metabolites

The environmental persistence of phorate sulfoxide and sulfone metabolites represents a critical aspect of phorate's overall environmental fate, as these degradation products often exhibit greater persistence and mobility than the parent compound while maintaining significant toxicological activity [35] [24] [36].

Formation and Persistence in Soil Systems

Phorate undergoes rapid oxidation in soil environments to form sulfoxide and sulfone metabolites through metabolic processes mediated by soil microorganisms and chemical oxidation reactions [15] [4] [36]. The aerobic soil metabolism half-lives for these metabolites are substantially longer than the parent compound, with phorate sulfoxide persisting for 65 days and phorate sulfone for 137 days under typical soil conditions [24] [37].

Field studies demonstrate that phorate sulfoxide alone can account for more than 20% of total residues within 2 hours post-application and exceeds 50% of total residues by the fifth day after treatment, regardless of application dose [36]. This rapid transformation indicates that the environmental behavior of phorate applications is largely governed by the fate of these more persistent metabolites rather than the parent compound.

Research examining the distribution patterns of phorate and its metabolites in soil profiles reveals that sulfoxide and sulfone forms are detected primarily in the top soil layers, with some mobility observed within soil columns [12] [38]. The metabolites demonstrate enhanced persistence in various soil types, with chemical analysis showing that phorate sulfone is most persistent in sand and muck soils, followed by phorate sulfoxide, and then the parent compound [35].

Aquatic System Persistence and Mobility

In aquatic environments, phorate sulfoxide and sulfone metabolites exhibit dramatically different persistence characteristics compared to the parent compound. While phorate itself has hydrolysis half-lives of 2-3 days in water and is not expected to persist in aquatic systems, the sulfoxide and sulfone metabolites demonstrate half-lives of up to 180 days under acidic conditions (pH 5) [39] [34] [24].

The enhanced persistence of these metabolites in aquatic systems is particularly concerning because they partition preferentially into water and may be available for runoff to surface water for extended periods [24]. Surface water monitoring studies have detected phorate sulfoxide in rivers sampled two months after pesticide application, confirming the environmental relevance of these persistent metabolites [40].

Research on the environmental fate of phorate metabolites in northern aquatic systems shows that metabolite concentrations increase significantly in water during study periods, with phorate present in higher concentrations in sediments than either sulfoxide or sulfone forms [41] [42]. This distribution pattern reflects the differential partitioning behavior and persistence characteristics of the various forms.

Toxicological Significance and Environmental Impact

The persistence of phorate metabolites is particularly concerning from an environmental standpoint because these compounds retain significant toxicological activity. Phorate sulfoxide demonstrates toxicity levels that are equal to or greater than the parent compound, while maintaining enhanced environmental mobility [24] [43]. Studies using field crickets as test organisms show that phorate sulfoxide is the most toxic to insects, followed by phorate sulfone, and then the parent phorate [35].

The combined effect of enhanced persistence and maintained toxicity means that the reasonably prolonged efficacy of phorate against soil pests may be attributed to the longer persistence of its more toxic sulfoxide and sulfone metabolites [36]. This presents challenges for environmental risk assessment, as the traditional focus on parent compound fate may underestimate the true environmental exposure duration.

Laboratory bioassay tests indicate that in sandy soils, the biological action attributed to "phorate" actually results from the joint action of the parent compound and its oxidative metabolites [35]. Environmental monitoring programs have historically focused on parent compounds, but the detection of phorate metabolites in various environmental matrices, including food products, groundwater, and surface water, highlights the need for comprehensive monitoring of these persistent degradation products [44] [45].

The degradates' tendency to partition preferentially into water, combined with their enhanced persistence, creates potential for long-term aquatic exposure scenarios. Studies examining the environmental fate and metabolic transformation pathways reveal that sulfoxide and sulfone formation represents the primary transformation route for phorate in both soil and aquatic environments [46] [47].

| Metabolite | Half-life in Soil (days) | Half-life in Water (days) | Relative Toxicity | Mobility | Reference |

|---|---|---|---|---|---|

| Phorate sulfoxide | 65 | Up to 180 (pH 5) | Higher than parent | More mobile than parent | USEPA (1996) |

| Phorate sulfone | 137 | Up to 180 (pH 5) | Similar to parent | More mobile than parent | USEPA (1996) |

| Phoratoxon | Not specified | Not specified | Higher than parent | Not specified | Various studies |

| Phoratoxon sulfoxide | Not specified | Not specified | Not specified | Not specified | Various studies |

| Phoratoxon sulfone | Not specified | Not specified | Not specified | Not specified | Various studies |

Purity

Physical Description

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Clear liquid with a skunk-like odor.

Clear liquid with a skunk-like odor. [insecticide]

Color/Form

XLogP3

Exact Mass

Boiling Point

75-78 °C @ 0.1 mm Hg; 118-120 °C @ 0.8 mm Hg; 125-127 °C @ 2.0 mm Hg

257-261°F

Flash Point

160 °C (Open cup)

160 °C o.c.

320°F (open cup)

(oc) 320°F

Density

1.156 @ 25 °C/4 °C

Relative density (water = 1): 1.2

1.16 at 77°F

(77°F): 1.16

LogP

log Kow = 3.56

3.9

Odor

Appearance

Melting Point

<-15 °C

-42.9 °C

-45°F

Storage

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/

Vapor Pressure

6.38e-04 mmHg

85 mPa (6.38X10-4 mm Hg) @ 25 °C

Vapor pressure, Pa at 20 °C: 0.1

0.00084 mmHg at 68°F

0.0008 mmHg

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Fire Hazards -> Reactive - 1st degree

INSECTICIDES

Methods of Manufacturing

General Manufacturing Information

... WORKED INTO SOIL AROUND VARIETY OF ORNAMENTALS--EG, ROSE APHIDS, VARIOUS LEAF MINERS, BORERS, ETC; CONTROLLED FOR EXTENDED PERIODS FOLLOWING SINGLE SOIL APPLICATION.

TOLERANCE TO ORGANOPHOSPHORUS CMPD ... PHORATE ... INCR IN /SOIL-INHABITING/ DIABROTICA VIRGIFERA BY 60% IN PERIOD FROM 1963 TO 1967 ... .

Application rates (lb active ingredient): Ornamentals: 8-20 lb/acre (10% granular product); agricultural food/feed crops: 1-3 lb/acre (10-20% granular product), except sugarcane, which is 4 lb/acre, and potato, which is 3.6 lb/acre. the emulsifiable concentrates are applied at 1 lb/acre (6 lb/gal emulsifiable concentrate) for bermuda grass, and at 2-2.18 lb/150 lb seed (8-8.7 lb/gal emulsifiable concentrate for treatment of cottonseed.

For more General Manufacturing Information (Complete) data for PHORATE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Recent advances in mixed-phase GC are developed and applied to the determination of phorate and its metabolites. Phases which were taken into account are OV-101, OV-17, OV-225, and Apolar-5CP.

GLC methods were developed for the determination of residues in asparagus tissue and soil for phorate and its sulfoxide and sulfone. Detection was accomplished using an alkali FID and a GC column.

Automated capillary GC analysis of phorate residues in food is described.

For more Analytic Laboratory Methods (Complete) data for PHORATE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Keep out of reach of domestic animals. Not for use or storage in or around home.

Stability Shelf Life

HAS HALF-LIFE OF 2 HR IN AQ SOLN @ PH 8 @ 70 °C; MUCH MORE STABLE IN ACID MEDIUM

At room temp, stable for at least 2 yr. /Technical phorate/

OXIDIZABLE IN AIR

For more Stability/Shelf Life (Complete) data for PHORATE (6 total), please visit the HSDB record page.

Dates

Pesticide Residues Identification by Optical Spectrum in the Time-Sequence of Enzyme Inhibitors Performed on Microfluidic Paper-Based Analytical Devices (µPADs)

Ning Yang, Naila Shaheen, Liangliang Xie, Junjie Yu, Hussain Ahmad, Hanping MaoPMID: 31269660 DOI: 10.3390/molecules24132428

Abstract

Pesticides vary in the level of poisonousness, while a conventional rapid test card only provides a general "absence or not" solution, which cannot identify the various genera of pesticides. In order to solve this problem, we proposed a seven-layer paper-based microfluidic chip, integrating the enzyme acetylcholinesterase (AChE) and chromogenic reaction. It enables on-chip pesticide identification via a reflected light intensity spectrum in time-sequence according to the different reaction efficiencies of pesticide molecules and assures the optimum temperature for enzyme activity. After pretreatment of figures of reflected light intensity during the 15 min period, the figures mainly focused on the reflected light variations aroused by the enzyme inhibition assay, and thus, the linear discriminant analysis showed satisfying discrimination of imidacloprid (Y = -1.6525X - 139.7500), phorate (Y = -3.9689X - 483.0526), and avermectin (Y = -2.3617X - 28.3082). The correlation coefficients for these linearity curves were 0.9635, 0.8093, and 0.9094, respectively, with a 95% limit of agreement. Then, the avermectin class chemicals and real-world samples (i.e., lettuce and rice) were tested, which all showed feasible graphic results to distinguish all the chemicals. Therefore, it is feasible to distinguish the three tested kinds of pesticides by the changes in the reflected light spectrum in each min (15 min) via the proposed chip with a high level of automation and integration.Evaluating the broad-spectrum efficacy of the acetylcholinesterase oximes reactivators MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against phorate oxon, sarin, and VX in the Hartley guinea pig

Christina M Wilhelm, Thomas H Snider, Michael C Babin, Gennady E Platoff Jr, David A Jett, David T YeungPMID: 30056178 DOI: 10.1016/j.neuro.2018.07.014

Abstract

Organophosphorus (OP) compounds, including pesticides and chemical warfare nerve agents (CWNA), are threats to the general population as possible weapons of terrorism or by accidental exposure whether through inadvertent release from manufacturing facilities or during transport. To mitigate the toxicities posed by these threats, a therapeutic regimen that is quick-acting and efficacious against a broad spectrum of OPs is highly desired. The work described herein sought to assess the protective ratio (PR), median effective doses (ED), and therapeutic index (TI = oxime 24-h LD

/oxime ED

) of MMB4 DMS, HLö-7 DMS, and 2-PAM Cl against the OPs sarin (GB), VX, and phorate-oxon (PHO). All OPs are representative of the broader classes of G and V chemical warfare nerve agents and persistent pesticides. MMB4 DMS and HLö-7 DMS were previously identified as comparative efficacy leads warranting further evaluations. 2-PAM Cl is the U.S. FDA-approved standard-of-care oxime therapy for OP intoxication. Briefly, PRs were determined in male guinea pigs by varying the subcutaneously (SC) delivered OP dose followed then by therapy with fixed levels of the oxime and atropine (0.4 mg/kg; administered intramuscularly [IM]). ED

s were determined using a similar approach except the OP dose was held constant at twice the median lethal dose (2 × LD

) while the oxime treatment levels were varied. The ED

information was then used to calculate the TI for each OP/oxime combination. Both MMB4 DMS and HLö-7 DMS provided significant protection, i.e., higher PR against GB, VX, and PHO when compared to atropine controls, but significance was not readily demonstrated across the board when compared against 2-PAM Cl. The ED

values of MMB4 DMS was consistently lower than that of the other oximes against all three OPs. Furthermore, based on those ED

s, the TI trend of the various oximes against both GB and VX was MMB4 DMS > HLö-7 DMS > 2-PAM Cl, while against PHO, MMB4 DMS > 2-PAM Cl > HLö-7 DMS.

Bioremediation of organophosphorus pesticide phorate in soil by microbial consortia

Monu Jariyal, Vikas Jindal, Kousik Mandal, Virash Kamal Gupta, Balwinder SinghPMID: 29772463 DOI: 10.1016/j.ecoenv.2018.04.063

Abstract

Microbial consortia isolated from aged phorate contaminated soil were used to degrade phorate. The consortia of three microorganisms (Brevibacterium frigoritolerans, Bacillus aerophilus and Pseudomonas fulva) could degrade phorate, and the highest phorate removal (between 97.65 and 98.31%) was found in soils inoculated with mixed cultures of all the three bacterial species. However, the mixed activity of any of two of these bacteria was lower than mixed consortia of all the three bacterial species. The highest degradation by individual mixed consortia of (B. frigoritolerans+B.aerophilus, B. aerophilus+P. fulva and B. frigoritolerans+P. fulva) appeared in soil between (92.28-94.09%, 95.45-97.15% and 94.08-97.42%, respectively). Therefore, inoculation of highly potential microbial consortia isolated from in situ contaminated soil could result in most effective bioremediation consortia for significantly relieving soils from phorate residues. This much high phorate remediation from phorate contaminated soils have never been reported earlier by mixed culture of native soil bacterial isolates.[Clinical effect of alanyl glutamine in the treatment of patients with gastrointestinal function obstacle caused by severe phorate poisoning]

Z K Yu, Z J Gong, X D Jian, A J QuPMID: 29081098 DOI: 10.3760/cma.j.issn.1001-9391.2017.07.006

Abstract

To observe the therapeutic efficacy of alanyl glutamine injection on patients with gastrointestinal function obstacle caused by severe phorate poisoning.A total of 80 eligible patients with gastrointestinal function obstacle caused by severe phorate poisoning were randomly divided into the control group (

=40) and treatment group (

=40) . The control group was treated with the conventional therapy, which included forbidden diet, atropine, pralidoxime iodide, anti-inflammatory, albumin infusion, ω-3 fish oil fat emulsion, protection of organs function, blood perfusion, and Fat Emulsion, Amino Acids (17) and Glucose Injection. The treatment group was treated with alanyl glutamine injection plus the conventional therapy. To observe the time of recovering to normal of gastrointestinal function between the two groups, compared the AChE activity and changes of prealbumin, albumin and total protein of the two groups respectively. Furthermore, the total atropine dosage, the total pralidoxime iodide dosage and ICU stay time between the two groups were also compared.

The gastrointestinal function recovery time of patients in the treatment group was less than the control group, the difference was statistically significant (

<0.05) . From the third day of treatment, the serum cholinesterase activity of the treatment group was higher than the control group, the difference was statistically significant (

<0.05) . On the 5th day and 10th day of the treatment, the prealbumin, albumin and total protein of the treatment group were significantly higher than these indexes of the control group in the same period, the difference were statistically significant (

<0.05) . The total atropine dosage, the total pralidoxime iodide dosage and ICU stay time in the treatment group were lower than the control group, the difference were statistically significant (

<0.05) .

Alanyl glutamine injection has a great therapeutic effect for gastrointestinal function obstacle patients caused by severe phorate poisoning.

Phorate induced oxidative stress, DNA damage and differential expression of p53, apaf-1 and cat genes in fish, Channa punctatus (Bloch, 1793)

Arun Ratn, Yashika Awasthi, Manoj Kumar, Sunil Kumar Singh, Renu Tripathi, Sunil P TrivediPMID: 28511133 DOI: 10.1016/j.chemosphere.2017.05.008

Abstract

The present study was conducted to assess the in-vivo activities of certain molecular biomarkers under the impact of phorate exposure. Fish, Channa punctatus (35 ± 3.0 g; 14.5 ± 1.0 cm; Actinopterygii) were subjected to semi-static conditions having 5% (0.0375 mg/L for T1 group) and 10% of 96 h-LC(0.075 mg/L for T2 group) of phorate exposure for 15 and 30 d. The oxidative stress was assessed in terms of superoxide dismutase (SOD) and catalase (CAT) activities. DNA damage was measured as induction of micronuclei (MN) and consequent differential expression of apoptotic genes-tumor suppressor (p53), apoptotic peptidase activating factor-1 (apaf-1) and catalase (cat) in liver and kidney, two major sites of biotransformation in fish, were quantified. Our findings reveal significant (p < 0.001) augmentations in SOD and CAT activities of liver and kidney tissues. MN frequency in erythrocytes of fish also increases significantly (p < 0.05) in a dose- and time-dependent manner. The mRNA level of p53 increased significantly (p < 0.05) in liver at 10% of 96 h-LC

of phorate exposure after 30 d suggesting generation of stress due to accumulation of reactive oxygen species (ROS). Eventually, these findings decipher the dual role of ROS in generating genotoxicity as is evident by micronuclei induction and differential regulation of p53, apaf-1 and cat genes during the phorate induced DNA damage and apoptosis in test fish. The experimental inferences drawn on the basis of activities of aforesaid biomarkers shall be helpful in elucidating the possible causes of apoptosis under stressful conditions. Further, this study finds ample application in biomonitoring of phorate polluted aquatic ecosystem.

Phorate can reverse P450 metabolism-based herbicide resistance in Lolium rigidum

Roberto Busi, Todd Adam Gaines, Stephen PowlesPMID: 27643926 DOI: 10.1002/ps.4441

Abstract

Organophosphate insecticides can inhibit specific cytochrome P450 enzymes involved in metabolic herbicide resistance mechanisms, leading to synergistic interactions between the insecticide and the herbicide. In this study we report synergistic versus antagonistic interactions between the organophosphate insecticide phorate and five different herbicides observed in a population of multiple herbicide-resistant Lolium rigidum.Phorate synergised with three different herbicide modes of action, enhancing the activity of the ALS inhibitor chlorsulfuron (60% LD

reduction), the VLCFAE inhibitor pyroxasulfone (45% LD

reduction) and the mitosis inhibitor trifluralin (70% LD

reduction). Conversely, phorate antagonised the two thiocarbamate herbicides prosulfocarb and triallate with a 12-fold LD

increase.

We report the selective reversal of P450-mediated metabolic multiple resistance to chlorsulfuron and trifluralin in the grass weed L. rigidum by synergistic interaction with the insecticide phorate, and discuss the putative mechanistic basis. This research should encourage diversity in herbicide use patterns for weed control as part of a long-term integrated management effort to reduce the risk of selection of metabolism-based multiple herbicide resistance in L. rigidum. © 2016 Society of Chemical Industry.

Kinetic analysis of oxime-assisted reactivation of human, Guinea pig, and rat acetylcholinesterase inhibited by the organophosphorus pesticide metabolite phorate oxon (PHO)

Robert A Moyer, Kevin G McGarry Jr, Michael C Babin, Gennady E Platoff Jr, David A Jett, David T YeungPMID: 29482737 DOI: 10.1016/j.pestbp.2018.01.009

Abstract

Phorate is a highly toxic agricultural pesticide currently in use throughout the world. Like many other organophosphorus (OP) pesticides, the primary mechanism of the acute toxicity of phorate is acetylcholinesterase (AChE) inhibition mediated by its bioactivated oxon metabolite. AChE reactivation is a critical aspect in the treatment of acute OP intoxication. Unfortunately, very little is currently known about the capacity of various oximes to rescue phorate oxon (PHO)-inhibited AChE. To help fill this knowledge gap, we evaluated the kinetics of inhibition, reactivation, and aging of PHO using recombinant AChE derived from three species (rat, guinea pig and human) commonly utilized to study the toxicity of OP compounds and five oximes that are currently fielded (or have been deemed extremely promising) as anti-OP therapies by various nations around the globe: 2-PAM Cl, HI-6 DMS, obidoxime Cl, MMB4-DMS, and HLö7 DMS. The inhibition rate constants (k

) for PHO were calculated for AChE derived from each species and found to be low (i.e., 4.8×10

to 1.4×10

M

min

) compared to many other OPs. Obidoxime Cl

was the most effective reactivator tested. The aging rate of PHO-inhibited AChE was very slow (limited aging was observed out to 48h) for all three species.

(1) Obidoxime Cl

was the most effective reactivator tested. (2) 2-PAM Cl, showed limited effectiveness in reactivating PHO-inhibited AChE, suggesting that it may have limited usefulness in the clinical management of acute PHO intoxication. (3) The therapeutic window for oxime administration following exposure to phorate (or PHO) is not limited by aging.

Evaluation of absorbent materials for use as ad hoc dry decontaminants during mass casualty incidents as part of the UK's Initial Operational Response (IOR)

Nick Kassouf, Sara Syed, Joanne Larner, Richard Amlôt, Robert P ChilcottPMID: 28152053 DOI: 10.1371/journal.pone.0170966

Abstract

The UK's Initial Operational Response (IOR) is a revised process for the medical management of mass casualties potentially contaminated with hazardous materials. A critical element of the IOR is the introduction of immediate, on-scene disrobing and decontamination of casualties to limit the adverse health effects of exposure. Ad hoc cleansing of the skin with dry absorbent materials has previously been identified as a potential means of facilitating emergency decontamination. The purpose of this study was to evaluate the in vitro oil and water absorbency of a range of materials commonly found in the domestic and clinical environments and to determine the effectiveness of a small, but representative selection of such materials in skin decontamination, using an established ex vivo model. Five contaminants were used in the study: methyl salicylate, parathion, diethyl malonate, phorate and potassium cyanide. In vitro measurements of water and oil absorbency did not correlate with ex vivo measurements of skin decontamination. When measured ex vivo, dry decontamination was consistently more effective than a standard wet decontamination method ("rinse-wipe-rinse") for removing liquid contaminants. However, dry decontamination was ineffective against particulate contamination. Collectively, these data confirm that absorbent materials such as wound dressings and tissue paper provide an effective, generic capability for emergency removal of liquid contaminants from the skin surface, but that wet decontamination should be used for non-liquid contaminants.Dissipation behavior of phorate and its toxic metabolites in the sandy clay loam soil of a tropical sugarcane ecosystem using a single-step sample preparation method and GC-MS

Thirumalaiandi Ramasubramanian, Mariappan ParamasivamPMID: 27546010 DOI: 10.1002/jssc.201600560

Abstract

The dissipation of phorate in the sandy clay loam soil of tropical sugarcane ecosystem was studied by employing a single-step sample preparation method and gas chromatography with mass spectrometry. The limit of quantification of the method was 0.01 μg/g. The recoveries of phorate, phorate sulfoxide, phorate sulfone, and phorate oxon were in the range 94.00-98.46% with relative standard deviations of 1.51-3.56% at three levels of fortification between 0.01 and 0.1 μg/g. The Half-life of phorate and the total residues, which include phorate, phorate sulfoxide and phorate sulfone, was 5.5 and 19.8 days, respectively at the recommended dose of insecticide. Phorate rapidly oxidized into its sulfoxide metabolite in the sandy clay loam soil. Phorate sulfoxide alone accounted for more than 20% of the total residues within 2 h post-application and it was more than 50% on the fifth day after treatment irrespective of the doses applied. Phorate sulfoxide and phorate sulfone reached below the detectable level on 105 and 135 days after treatment, respectively as against 45 days after treatment for phorate residues at the recommended dose. Thus, the reasonably prolonged efficacy of phorate against soil pests may be attributed to longer persistence of its more toxic sulfoxide and sulfone metabolites.Prenatal organophosphate insecticide exposure and infant sensory function

Monica K Silver, Jie Shao, Chai Ji, Binquan Zhu, Lin Xu, Mingyan Li, Minjian Chen, Yankai Xia, Niko Kaciroti, Betsy Lozoff, John D MeekerPMID: 29402694 DOI: 10.1016/j.ijheh.2018.01.010

Abstract

Occupational studies suggest that exposure to organophosphate insecticides (OPs) can lead to vision or hearing loss. Yet the effects of early-life exposure on visual and auditory function are unknown. Here we examined associations between prenatal OP exposure and grating visual acuity (VA) and auditory brainstem response (ABR) during infancy.30 OPs were measured in umbilical cord blood using gas chromatography tandem mass spectrometry in a cohort of Chinese infants. Grating visual acuity (VA) (n = 179-200) and auditory brainstem response (ABR) (n = 139-183) were assessed at 6 weeks, 9 months, and 18 months. Outcomes included VA score, ABR wave V latency and central conduction time, and head circumference (HC). Associations between sensory outcomes during infancy and cord OPs were examined using linear mixed models.

Prenatal chlorpyrifos exposure was associated with lower 9-month grating VA scores; scores were 0.64 (95% CI: -1.22, -0.06) points lower for exposed versus unexposed infants (p = 0.03). The OPs examined were not associated with infant ABR latencies, but chlorpyrifos and phorate were both significantly inversely associated with HC at 9 months; HCs were 0.41 (95% CI: 0.75, 0.6) cm and 0.44 (95% CI: 0.88, 0.1) cm smaller for chlorpyrifos (p = 0.02) and phorate (p = 0.04), respectively.

We found deficits in grating VA and HC in 9-month-old infants with prenatal exposure to chlorpyrifos. The clinical significance of these small but statistically significant deficits is unclear. However, the disruption of visual or auditory pathway maturation in infancy could potentially negatively affect downstream cognitive development.